N-(2,4-dimethylphenyl)-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide
Description
N-(2,4-Dimethylphenyl)-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a pyrazolo-pyridazinone derivative featuring a propan-2-yl substituent at position 4 and a 2,4-dimethylphenylacetamide side chain. Its core structure is a fused pyrazolo[3,4-d]pyridazinone system, a heterocyclic scaffold known for diverse pharmacological activities. The compound’s unique substitution pattern distinguishes it from analogs, with the propan-2-yl group contributing steric bulk and the 2,4-dimethylphenyl moiety influencing electronic and solubility properties.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(7-oxo-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-15(2)22-19-13-25-29(18-8-6-5-7-9-18)23(19)24(31)28(27-22)14-21(30)26-20-11-10-16(3)12-17(20)4/h5-13,15H,14H2,1-4H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGBMMLYTVHYAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4)C(=N2)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a complex organic compound with a molecular formula of C24H25N5O2 and a molecular weight of 415.5 g/mol. This compound belongs to the class of pyrazolopyridazine derivatives and has garnered interest due to its potential biological activities, including antitumor and antimicrobial properties.
Chemical Structure
The compound's structure is characterized by the presence of a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological activities. The specific substitutions on the phenyl and acetamide groups contribute to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N5O2 |
| Molecular Weight | 415.5 g/mol |
| Purity | ≥95% |
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that this compound can inhibit the proliferation of human breast cancer cells (MCF-7) and hepatocellular carcinoma cells (Bel-7402). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in these cancer cells.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against a range of pathogenic bacteria. Studies have reported its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. This dual action suggests potential applications in treating infections caused by resistant strains.
Antioxidant Activity
In addition to its antimicrobial and antitumor effects, this compound demonstrates antioxidant activity. This property is crucial in mitigating oxidative stress-related diseases and could enhance its therapeutic profile in cancer treatment.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Cytotoxicity Study : A study assessed the cytotoxic effects of the compound on MCF-7 cells. Results indicated an IC50 value indicating significant inhibition of cell growth compared to control groups.
- Antimicrobial Efficacy : Research demonstrated that the compound effectively inhibited bacterial growth in vitro. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains, showcasing its potential as an antibacterial agent.
- Antioxidant Evaluation : The antioxidant capacity was measured using DPPH radical scavenging assays, revealing that the compound possesses a notable ability to neutralize free radicals.
Comparison with Similar Compounds
Target Compound Distinctions :
- The 2,4-dimethylphenylacetamide side chain combines electron-donating methyl groups with a meta-substituted aryl ring, balancing solubility and steric effects.
Physicochemical Properties
Key Observations :
- Electron-withdrawing groups (e.g., nitro in 4h) correlate with higher melting points due to enhanced dipole interactions.
- The target compound’s 2,4-dimethylphenyl group may lower melting points compared to nitro derivatives but improve lipid solubility.
Comparison with Analogues
- 4c and 4h: Synthesized via one-pot N-alkylation of pyrazolo-pyridazinones with substituted anilides, achieving yields of 51–67% .
- Pyridazinone Derivatives: Employ azide coupling or hydrazone formation, as seen in .
Efficiency Considerations :
- Bulkier substituents (e.g., propan-2-yl) may require longer reaction times or elevated temperatures compared to methyl or chloro analogs.
Hydrogen Bonding and Crystal Packing
The acetamide moiety in the target compound likely participates in N–H···O hydrogen bonds, as observed in pyrazolo-pyridazinone derivatives . Such interactions influence crystal packing and stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
